molecular formula C6H11BrO B14471484 6-Bromohex-2-en-1-ol CAS No. 71032-11-6

6-Bromohex-2-en-1-ol

Cat. No.: B14471484
CAS No.: 71032-11-6
M. Wt: 179.05 g/mol
InChI Key: LCAJAAKSZFJUEA-UHFFFAOYSA-N
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Description

6-Bromohex-2-en-1-ol is an organic compound with the molecular formula C6H11BrO. It is a brominated alcohol with a double bond, making it a versatile intermediate in organic synthesis. The compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromohex-2-en-1-ol can be synthesized through several methods. One common approach involves the bromination of hex-2-en-1-ol. This reaction typically uses a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromohex-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, ether as solvent, low temperature.

    Substitution: Sodium hydroxide (NaOH), water as solvent, reflux conditions.

Major Products:

    Oxidation: 6-Bromohex-2-enal

    Reduction: 6-Bromohexanol

    Substitution: Hex-2-en-1-ol

Mechanism of Action

The mechanism of action of 6-Bromohex-2-en-1-ol involves its reactivity due to the presence of both the bromine atom and the double bond. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These properties make it a valuable intermediate in various synthetic pathways .

Molecular Targets and Pathways:

    Nucleophilic Substitution: The bromine atom is a good leaving group, facilitating substitution reactions.

    Addition Reactions: The double bond can react with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Properties

CAS No.

71032-11-6

Molecular Formula

C6H11BrO

Molecular Weight

179.05 g/mol

IUPAC Name

6-bromohex-2-en-1-ol

InChI

InChI=1S/C6H11BrO/c7-5-3-1-2-4-6-8/h2,4,8H,1,3,5-6H2

InChI Key

LCAJAAKSZFJUEA-UHFFFAOYSA-N

Canonical SMILES

C(CC=CCO)CBr

Origin of Product

United States

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